Spiraeoside

概要

説明

これは、オオバギボウシ(Filipendula ulmaria)の花やタマネギ(Allium cepa)など、さまざまな植物に見られます 。この化合物は、その抗酸化作用と潜在的な健康上の利点で知られています。

準備方法

合成経路と反応条件

スピラエオシドは、ケルセチンをグリコシル化することによって合成できます。このプロセスは、ケルセチンを適切なグリコシルドナーと酸性または酵素的条件下で反応させることを含みます。 一般的な方法の1つは、ルイス酸触媒の存在下でβ-D-グルコピラノシルブロミドをグリコシルドナーとして使用する 。

工業生産方法

スピラエオシドの工業生産は、通常、天然資源からの抽出を伴います。オオバギボウシの花とタマネギの外皮は、スピラエオシドを豊富に含んでいます。 抽出プロセスは、溶媒抽出に続いてクロマトグラフィー技術を用いた精製が含まれます 。

化学反応の分析

Antioxidant Activity

Spiraeoside exhibits antioxidant capabilities through various mechanisms, including:

- DPPH radical scavenging this compound scavenges DPPH radicals with an IC50 of 28.51 μg/mL .

- ABTS radical scavenging this compound also demonstrates ABTS radical scavenging activity .

- Metal reduction It shows the ability to reduce cupric ions (Cu2+) and potassium ferricyanide .

- Inhibition of lipid peroxidation this compound has a stronger ability to prevent iron ion-elevated lipid peroxidation compared to the quercetin-3-glycoside form of this compound .

- ROS inhibition this compound is known to inhibit reactive oxygen species .

A study investigated the antioxidant abilities of this compound through bioanalytical assays, with findings suggesting a correlation between antioxidant activity and other biological activities such as anticholinergic, antiglaucoma, and antidiabetic effects .

Antioxidant Activity of this compound Compared to Standards

| Antioxidant | IC50 (μg/mL) | r2 |

|---|---|---|

| This compound | 28.51 | 0.9705 |

| Butylated Hydroxyanisole | 10.10 | 0.9015 |

| Butylated Hydroxytoluene | 25.95 | 0.9221 |

| Trolox | 7.059 | 0.9614 |

| α-Tocopherol | 11.31 | 0.9642 |

This compound's DPPH radical scavenging activity was similar to butylated hydroxytoluene (BHT), but less potent than α-tocopherol, trolox, and butylated hydroxyanisole (BHA) .

Enzyme Inhibition

This compound has inhibitory effects on metabolic enzymes related to various illnesses .

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) this compound inhibits AChE and BChE, enzymes linked to Alzheimer’s disease .

- Carbonic Anhydrase II (CA II) It also inhibits CA II, which relates to glaucoma .

- α-Glycosidase this compound inhibits α-glycosidase, an enzyme associated with diabetes mellitus .

The study compared this compound's enzyme inhibition abilities to clinically used inhibitors like acetazolamide (for CA II), tacrine (for AChE and BChE), and acarbose (for α-glycosidase) .

Inhibitory Effects of this compound on Metabolic Enzymes

| Enzyme | IC50 (nM) | r2 |

|---|---|---|

| Acetylcholinesterase | 4.44 | 0.9610 |

| Butyrylcholinesterase | 7.88 | 0.9784 |

| Carbonic Anhydrase II | 19.42 | 0.9673 |

| α-Glycosidase (mM) | 29.17 | 0.9209 |

Other Chemical Reactions

This compound is synthesized from quercetin in metabolism via the UDP-glucuronosyltransferase (UGT) enzyme . UGTs are crucial for the glycosylation of small lipophilic compounds in animals and plants .

This compound demonstrates various biological activities, including potential antidiabetic and antiglaucoma effects .

科学的研究の応用

Antioxidant Activity

Spiraeoside exhibits significant antioxidant properties, which have been evaluated through various assays.

- DPPH Radical Scavenging : this compound demonstrated an IC50 value of 28.51 µg/mL in scavenging DPPH radicals, indicating its potential as an antioxidant agent, albeit less potent than standard antioxidants like α-tocopherol and butylated hydroxytoluene .

- Cupric Ion Reduction : The compound showed effective cupric ion reducing ability, which is crucial for assessing its antioxidant capacity .

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 28.51 |

| Cupric Ion Reduction | Not specified |

Antidiabetic Effects

Research indicates that this compound can inhibit key metabolic enzymes related to diabetes:

- Enzyme Inhibition : It exhibited IC50 values of 29.17 mM against α-glycosidase and 4.44 nM against acetylcholinesterase, suggesting its potential in managing type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC50 Value |

|---|---|

| Acetylcholinesterase | 4.44 nM |

| Butyrylcholinesterase | 7.88 nM |

| Carbonic Anhydrase II | 19.42 nM |

| α-Glycosidase | 29.17 mM |

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects by inhibiting mast cell activation and allergic responses:

- Mechanism of Action : It suppresses phospholipase C-γ-mediated signaling pathways, leading to reduced degranulation of mast cells .

Anticancer Potential

Recent studies suggest that this compound may possess anticancer properties:

- Cell Growth Inhibition : In vitro studies on HeLa cells indicated that this compound inhibited cell growth significantly at a concentration of 50 μg/mL, promoting apoptosis through the activation of caspases .

Table 3: Anticancer Activity of this compound

| Cell Line | Concentration (μg/mL) | Effect |

|---|---|---|

| HeLa | 50 | Significant growth inhibition |

Gastroprotective Effects

This compound has shown gastroprotective activities by preventing ulcer formation and promoting gastric mucosal health .

Pharmacokinetics

A study utilizing UPLC-MS/MS established a method for quantifying this compound in biological samples:

- Bioavailability : The pharmacokinetic study revealed a low oral bioavailability of approximately 4% in mice, indicating rapid metabolism .

Table 4: Pharmacokinetic Parameters of this compound

| Administration Route | Dose (mg/kg) | Bioavailability (%) |

|---|---|---|

| Intravenous | 5 | Not specified |

| Oral | 20 | 4 |

作用機序

スピラエオシドは、その抗酸化作用を介して主に効果を発揮します。これは、フリーラジカルを消去し、細胞内の酸化ストレスを軽減します。 さらに、スピラエオシドは、シクロオキシゲナーゼやリポキシゲナーゼなどの炎症に関与する酵素の活性を阻害します 。 また、炎症と免疫応答において重要な役割を果たす核因子κB(NF-κB)経路などのシグナル伝達経路を調節します 。

類似化合物との比較

類似化合物

ケルセチン: スピラエオシドの配糖体のない形態で、強力な抗酸化作用で知られています。

ルチン: 同様の抗酸化作用と抗炎症作用を持つ、別のケルセチン配糖体。

イソケルセチン: 異なる位置にグルコースが結合したケルセチン配糖体.

スピラエオシドの独自性

スピラエオシドは、その特定のグリコシル化パターンにより、その溶解性、安定性、およびバイオアベイラビリティに影響を与えます。 このグリコシル化は、その抗酸化作用を強化し、配糖体のない形態であるケルセチンと比較して、特定の生物系でより効果的にします 。

生物活性

Spiraeoside, also known as quercetin 4′-O-glucoside, is a flavonoid glycoside primarily found in various plants, including red onion and the herb Filipendula ulmaria. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer properties. This article presents a comprehensive overview of the biological activities of this compound, supported by research findings and data tables.

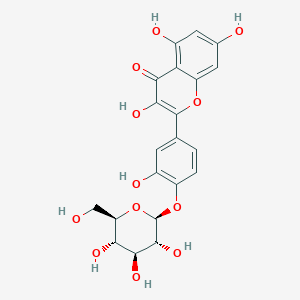

Chemical Structure and Properties

This compound is characterized by its flavonoid backbone with a glucose moiety attached at the 4′ position. This structural configuration contributes to its biological efficacy and interaction with various metabolic pathways.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been evaluated through various assays. Notably, it has demonstrated radical-scavenging abilities comparable to established antioxidants such as butylated hydroxytoluene (BHT) and α-tocopherol.

Table 1: Antioxidant Activity Comparison

The IC50 value indicates the concentration required to inhibit 50% of the free radicals in the assay. This compound's antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress.

Enzyme Inhibition

This compound has shown promising inhibitory effects on several enzymes associated with metabolic diseases:

- Acetylcholinesterase (AChE) : IC50 = 4.44 nM

- Butyrylcholinesterase (BChE) : IC50 = 7.88 nM

- Carbonic Anhydrase II (CA II) : IC50 = 19.42 nM

- α-Glycosidase : IC50 = 29.17 mM

These activities suggest potential therapeutic applications for this compound in treating conditions such as Alzheimer's disease, diabetes mellitus, and glaucoma .

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 Value | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 4.44 nM | |

| Butyrylcholinesterase (BChE) | 7.88 nM | |

| Carbonic Anhydrase II (CA II) | 19.42 nM | |

| α-Glycosidase | 29.17 mM |

Anti-Cancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly in inhibiting the growth of cancer cells such as HeLa cells. Treatment with this compound resulted in significant inhibition of cell proliferation and induced apoptosis through various mechanisms:

- Activation of Caspases : this compound increased caspase-3 and caspase-9 activity, promoting apoptotic pathways.

- Inhibition of Anti-apoptotic Proteins : It downregulated B-cell lymphoma 2 (Bcl-2) and BH3-interacting domain death agonist (Bid), enhancing apoptosis .

Table 3: Anti-Cancer Activity Summary

Additional Biological Activities

Beyond its antioxidant and anticancer properties, this compound exhibits several other beneficial effects:

- Anti-inflammatory Effects : It suppresses inflammatory pathways by inhibiting mast cell activation and IgE-mediated allergic responses.

- Gastroprotective Activity : this compound has been noted for its ulcer-preventive properties.

- Antiviral Potential : Recent findings indicate that this compound may serve as an inhibitor of dengue virus replication by targeting DENV-NS5 RdRp .

特性

IUPAC Name |

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUBYZLTFSLSBY-HMGRVEAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174078 | |

| Record name | Spiraeoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quercetin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20229-56-5 | |

| Record name | Quercetin 4′-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20229-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiraeoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiraeoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRAEOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2B74751XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quercetin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 - 241 °C | |

| Record name | Quercetin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。